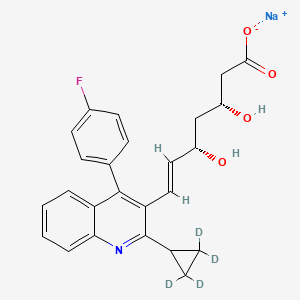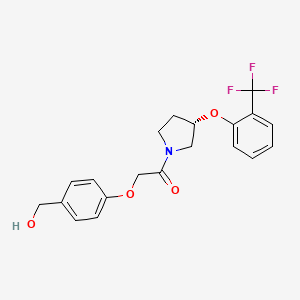![molecular formula C19H17FO4S B15142082 3-(3-Fluorophenyl)-5,5-dimethyl-4-[4-(methylsulfonyl)phenyl]-2(5H)-furanone-d4](/img/structure/B15142082.png)
3-(3-Fluorophenyl)-5,5-dimethyl-4-[4-(methylsulfonyl)phenyl]-2(5H)-furanone-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DFU-d4 is a compound that has garnered significant interest in the scientific community due to its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is particularly noted for its role in the treatment of diabetic foot ulcers, a severe complication of diabetes mellitus.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of DFU-d4 involves a series of chemical reactions that require precise conditions to ensure the purity and efficacy of the final product. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of functional groups that confer the desired biological activity. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to facilitate specific reactions.
Industrial Production Methods: Industrial production of DFU-d4 involves scaling up the laboratory synthesis to a larger scale while maintaining the quality and consistency of the product. This process often includes optimization of reaction conditions, purification steps, and quality control measures to ensure that the final product meets regulatory standards.
Análisis De Reacciones Químicas
Types of Reactions: DFU-d4 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its biological activity or to produce derivatives with different properties.
Common Reagents and Conditions: Common reagents used in the reactions involving DFU-d4 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed: The major products formed from the reactions of DFU-d4 depend on the specific reagents and conditions used. These products can include modified versions of DFU-d4 with enhanced biological activity or new compounds with potential therapeutic applications.
Aplicaciones Científicas De Investigación
DFU-d4 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, DFU-d4 is used as a building block for synthesizing more complex molecules. In biology, it is studied for its potential to modulate various biological pathways. In medicine, DFU-d4 is being investigated for its potential to treat diabetic foot ulcers and other complications of diabetes. In industry, DFU-d4 is used in the development of new materials and products with unique properties.
Mecanismo De Acción
The mechanism of action of DFU-d4 involves its interaction with specific molecular targets and pathways in the body. DFU-d4 is believed to exert its effects by modulating the activity of enzymes and receptors involved in wound healing and inflammation. This modulation can lead to improved healing of diabetic foot ulcers and other chronic wounds.
Comparación Con Compuestos Similares
DFU-d4 is unique compared to other similar compounds due to its specific structure and mechanism of action. Similar compounds include fibroblast growth factors and natural biologics that also target wound healing pathways. DFU-d4 stands out due to its specific molecular interactions and potential for targeted therapy.
List of Similar Compounds:- Fibroblast Growth Factor 1 (FGF-1)
- Fibroblast Growth Factor 2 (FGF-2)
- Natural Biologics targeting oxidative stress pathways
Propiedades
Fórmula molecular |
C19H17FO4S |
|---|---|
Peso molecular |
364.4 g/mol |
Nombre IUPAC |
5,5-dimethyl-4-(4-methylsulfonylphenyl)-3-(2,3,4,6-tetradeuterio-5-fluorophenyl)furan-2-one |
InChI |
InChI=1S/C19H17FO4S/c1-19(2)17(12-7-9-15(10-8-12)25(3,22)23)16(18(21)24-19)13-5-4-6-14(20)11-13/h4-11H,1-3H3/i4D,5D,6D,11D |
Clave InChI |
NXERGIJHYVUXHM-GTNXRJHWSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])F)[2H])C2=C(C(OC2=O)(C)C)C3=CC=C(C=C3)S(=O)(=O)C)[2H] |
SMILES canónico |
CC1(C(=C(C(=O)O1)C2=CC(=CC=C2)F)C3=CC=C(C=C3)S(=O)(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


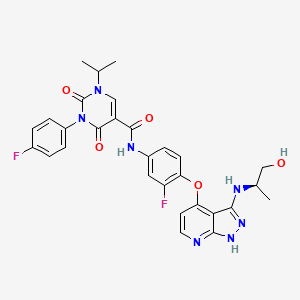
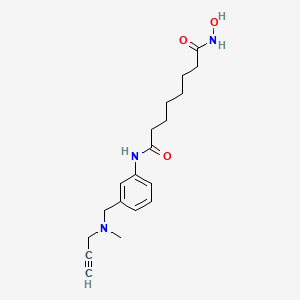

![(4S)-2-[6-(5-oxohexanoyloxy)-1,3-benzothiazol-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid](/img/structure/B15142019.png)
![azane;[(2R)-1,1,2,3,3-pentadeuterio-2-[(Z)-hexadec-9-enoyl]oxy-3-[hydroxy-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] heptadecanoate](/img/structure/B15142024.png)


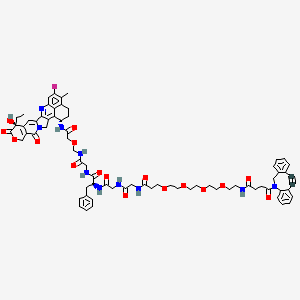
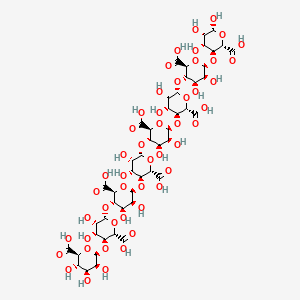
![1-[(2R,4R,5R)-4-chloro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15142066.png)

![Methyl 6-(3-aminopropoxy)-5-[[6-(3-aminopropoxy)-5-[(6-butoxy-5-nitropyridine-2-carbonyl)amino]pyridine-2-carbonyl]amino]pyridine-2-carboxylate](/img/structure/B15142071.png)
